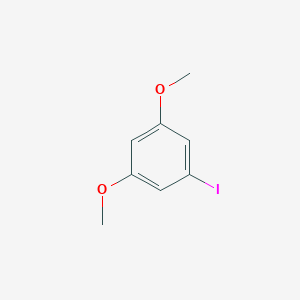

1-Iodo-3,5-dimethoxybenzene

Übersicht

Beschreibung

1-Iodo-3,5-dimethoxybenzene is a compound with the molecular formula C8H9IO2 . It is also known by other synonyms such as 1,3-Dimethoxy-5-iodobenzene and 3,5-Dimethoxyiodobenzene .

Synthesis Analysis

The synthesis of 1-Iodo-3,5-dimethoxybenzene can be achieved through a copper-catalyzed halogen exchange reaction . This involves the use of 5-bromo-m-xylene, in the presence of NaI or KI in n-BuOH or DMF (solvents) .Molecular Structure Analysis

The molecular structure of 1-Iodo-3,5-dimethoxybenzene consists of a benzene ring with two methoxy groups and one iodine atom attached . The exact mass of the molecule is 263.96473 g/mol .Chemical Reactions Analysis

1-Iodo-3,5-dimethoxybenzene, being an aryl halide, can undergo various reactions. For instance, it can participate in electrophilic substitution reactions . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .Physical And Chemical Properties Analysis

1-Iodo-3,5-dimethoxybenzene has a molecular weight of 264.06 g/mol . It has a computed XLogP3-AA value of 2.5, indicating its lipophilicity . It has no hydrogen bond donors but has two hydrogen bond acceptors . The compound has a topological polar surface area of 18.5 Ų .Wissenschaftliche Forschungsanwendungen

Organic Synthesis

1-Iodo-3,5-dimethoxybenzene: is a valuable halogenated aromatic compound used in organic synthesis. It serves as a precursor for various coupling reactions, such as the Suzuki coupling, which forms biaryl compounds. These compounds are crucial in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .

Medicinal Chemistry

In medicinal chemistry, 1-Iodo-3,5-dimethoxybenzene is utilized for the synthesis of small molecule libraries. These libraries are screened for biological activity, aiding in the discovery of new therapeutic agents. The iodo and methoxy groups on the benzene ring can be strategically modified to create derivatives with potential medicinal properties .

Materials Science

This compound finds applications in materials science, particularly in the development of organic semiconductors. Its ability to undergo electrophilic substitution reactions allows for the introduction of various functional groups, tailoring the electronic properties of the resulting materials for use in devices like organic light-emitting diodes (OLEDs) .

Environmental Studies

1-Iodo-3,5-dimethoxybenzene: can be used as a tracer or model compound in environmental studies to understand the fate and transport of halogenated organics in the environment. Its stability and detectability make it suitable for tracking in various environmental matrices .

Analytical Chemistry

In analytical chemistry, 1-Iodo-3,5-dimethoxybenzene is often used as a standard or reference compound in methods such as gas chromatography-mass spectrometry (GC-MS) for the quantification and analysis of similar compounds in mixtures .

Biochemistry Research

The compound’s reactivity makes it a useful tool in biochemistry research for probing the mechanism of enzymatic reactions involving halogenated aromatics. It can also be used to synthesize probes or labels for studying biological systems .

Pharmaceutical Development

In the realm of pharmaceutical development, 1-Iodo-3,5-dimethoxybenzene is employed in the synthesis of drug candidates. Its iodo group is particularly useful for introducing other functional groups that can enhance the drug’s efficacy or reduce its toxicity .

Agricultural Chemistry

Lastly, in agricultural chemistry, this compound is used to create novel pesticides and herbicides. The methoxy groups can be leveraged to increase the compound’s affinity for plant enzymes, making it an effective component in crop protection agents .

Wirkmechanismus

Target of Action

1-Iodo-3,5-dimethoxybenzene is an aryl halide . Aryl halides are a class of compounds containing a halogen atom attached to an aromatic ring. They are commonly used in organic synthesis due to their reactivity .

Mode of Action

The compound can undergo reactions with other substances. For instance, it has been reported to react with phenol in the presence of CuFe2O4 nano powder as a recyclable catalyst to afford 1,3-dimethyl-5-phenoxybenzene .

Biochemical Pathways

Aryl halides in general are known to participate in various organic reactions, including nucleophilic aromatic substitution and cross-coupling reactions .

Pharmacokinetics

The compound’s solubility in chloroform and methanol suggests that it may have some degree of bioavailability.

Result of Action

The compound’s reactivity suggests that it could potentially be used to synthesize a variety of other compounds .

Action Environment

The action of 1-Iodo-3,5-dimethoxybenzene can be influenced by environmental factors. For instance, the compound should be stored in a dark place at 2-8°C to protect it from light . Additionally, the compound’s reactivity may be affected by the presence of other substances, such as catalysts .

Zukünftige Richtungen

1-Iodo-3,5-dimethoxybenzene has potential applications in various chemical reactions, including the synthesis of N-(3,5-xylyl)-N-ethylaniline, an arylamine . It may also be used in α-Arylation of ketones, copper-catalyzed N-arylation of imidazoles, and cyanation of 5-iodo-m-xylene to form 3,5-dimethylbenzonitrile .

Eigenschaften

IUPAC Name |

1-iodo-3,5-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9IO2/c1-10-7-3-6(9)4-8(5-7)11-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMOMUEFLZAHIAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)I)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10348703 | |

| Record name | 1-iodo-3,5-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10348703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Iodo-3,5-dimethoxybenzene | |

CAS RN |

25245-27-6 | |

| Record name | 1-iodo-3,5-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10348703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy}ethanol](/img/structure/B29144.png)

![4,4'-Trimethylenebis(oxy)bis[3-bromobenzonitrile]](/img/structure/B29160.png)